molecular formula C20H22N4O B13367791 N-(4-tert-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-(4-tert-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13367791
M. Wt: 334.4 g/mol
InChI Key: OFMWKQHZVIPYTO-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide: is an organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

    Substitution Reactions: The tert-butylphenyl group can be introduced through a substitution reaction involving tert-butylbenzene and a suitable electrophile.

    Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The phenyl and tert-butylphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-tert-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The tert-butylphenyl and phenyl groups can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butylbiphenyl: A biphenyl derivative with similar tert-butyl substitution.

    4-tert-Butylbenzoyl chloride: A benzoyl chloride derivative with a tert-butyl group.

    Butenafine: A benzylamine antifungal agent with a tert-butyl group.

Uniqueness

N-(4-tert-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide

InChI

InChI=1S/C20H22N4O/c1-14-18(22-23-24(14)17-8-6-5-7-9-17)19(25)21-16-12-10-15(11-13-16)20(2,3)4/h5-13H,1-4H3,(H,21,25)

InChI Key

OFMWKQHZVIPYTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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